molecular formula C11H13NO3 B6324476 Benzyl N-(oxetan-3-yl)carbamate CAS No. 1207175-40-3

Benzyl N-(oxetan-3-yl)carbamate

Cat. No. B6324476
CAS RN: 1207175-40-3
M. Wt: 207.23 g/mol
InChI Key: WHMBXCKKVJEOIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates, such as Benzyl N-(oxetan-3-yl)carbamate, involves various methods. One common method is carbamoylation, which involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method does not require the addition of metal complex catalysts or metal salt additives .


Molecular Structure Analysis

The molecular structure of Benzyl N-(oxetan-3-yl)carbamate can be represented by the InChI code: 1S/C11H13NO3 . The compound has a molecular weight of 207.23 g/mol.

Mechanism of Action

Target of Action

The primary targets of Benzyl Oxetan-3-ylcarbamate are currently unknown. The compound is used for pharmaceutical testing , suggesting it may interact with various biological targets.

Mode of Action

The exact mode of action of Benzyl Oxetan-3-ylcarbamate is not well understood due to the lack of specific target identification. It’s possible that the compound interacts with its targets through a variety of mechanisms, leading to changes in cellular function. More research is needed to elucidate these interactions .

Biochemical Pathways

The compound is likely involved in multiple pathways due to its complex structure and potential interactions with various biological targets

Pharmacokinetics

The compound’s molecular weight is 207.23 g/mol , which may influence its bioavailability and distribution within the body. More comprehensive studies are needed to understand its pharmacokinetic properties.

Result of Action

Given its use in pharmaceutical testing , it’s likely that the compound has significant effects at the molecular and cellular levels.

properties

IUPAC Name

benzyl N-(oxetan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(12-10-7-14-8-10)15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMBXCKKVJEOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl oxetan-3-ylcarbamate

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